2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound that features a benzodioxole moiety fused with a tetrahydroindolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of a benzodioxole derivative with an indole precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE include:
- 2-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL
- 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE
- 1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES
Uniqueness
What sets 2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE apart is its unique combination of the benzodioxole and tetrahydroindolone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13NO4 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-2-9-13(10)15(18)14(16-9)8-4-5-11-12(6-8)20-7-19-11/h4-6,16,18H,1-3,7H2 |
InChI Key |
SJXPUHBRRFFSEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=C(N2)C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
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